molecular formula C14H18BN3O2 B6338186 2-(1H-Pyrazol-1-yl)pyridine-3-boronic acid pinacol ester CAS No. 2096339-53-4

2-(1H-Pyrazol-1-yl)pyridine-3-boronic acid pinacol ester

Cat. No. B6338186
CAS RN: 2096339-53-4
M. Wt: 271.12 g/mol
InChI Key: MQXRKFDUUPOVSL-UHFFFAOYSA-N
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Description

2-(1H-Pyrazol-1-yl)pyridine-3-boronic acid pinacol ester, also known as PPBP, is a boron-containing compound that has recently gained attention in the scientific community. It has been found to have a variety of applications in organic synthesis and medicinal chemistry, and has been studied for its potential use in drug delivery systems. PPBP has been found to be a highly efficient and versatile reagent for a range of reactions, including arylation, alkylation, and carbonylation. In addition, PPBP has been found to be useful for the preparation of boronic acid derivatives, which can be used for the synthesis of a wide range of organic compounds.

Scientific Research Applications

2-(1H-Pyrazol-1-yl)pyridine-3-boronic acid pinacol ester has been found to have a variety of applications in scientific research. It has been used in the synthesis of a wide range of organic compounds, including aryl boronic acids, alkyl boronic acids, and carbonyl boronic acids. In addition, 2-(1H-Pyrazol-1-yl)pyridine-3-boronic acid pinacol ester has been used in the synthesis of peptides, polymers, and other macromolecules. 2-(1H-Pyrazol-1-yl)pyridine-3-boronic acid pinacol ester has also been used in the synthesis of drug delivery systems, and has been found to be an efficient and versatile reagent for a range of reactions.

Mechanism of Action

The mechanism of action of 2-(1H-Pyrazol-1-yl)pyridine-3-boronic acid pinacol ester is not yet fully understood. It is believed that the boron atom in the 2-(1H-Pyrazol-1-yl)pyridine-3-boronic acid pinacol ester molecule plays a key role in the reaction, as it has been found to be a highly efficient and versatile reagent for a range of reactions. The boron atom is believed to be responsible for the formation of aryl, alkyl, and carbonyl boronic acid derivatives, which can be used for the synthesis of a wide range of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(1H-Pyrazol-1-yl)pyridine-3-boronic acid pinacol ester are not yet fully understood. However, it has been found to be an efficient and versatile reagent for a range of reactions, and has been studied for its potential use in drug delivery systems. In addition, 2-(1H-Pyrazol-1-yl)pyridine-3-boronic acid pinacol ester has been found to be useful for the synthesis of boronic acid derivatives, which can be used for the synthesis of a wide range of organic compounds.

Advantages and Limitations for Lab Experiments

One of the key advantages of 2-(1H-Pyrazol-1-yl)pyridine-3-boronic acid pinacol ester is its ability to be used in a variety of reactions. It has been found to be an efficient and versatile reagent for a range of reactions, including arylation, alkylation, and carbonylation. In addition, 2-(1H-Pyrazol-1-yl)pyridine-3-boronic acid pinacol ester has been found to be useful for the synthesis of boronic acid derivatives, which can be used for the synthesis of a wide range of organic compounds.
One of the key limitations of 2-(1H-Pyrazol-1-yl)pyridine-3-boronic acid pinacol ester is its potential toxicity. It has been found to be toxic to both humans and animals, and should be handled with caution. In addition, 2-(1H-Pyrazol-1-yl)pyridine-3-boronic acid pinacol ester should not be used in the presence of strong acids or bases, as it can be easily decomposed.

Future Directions

The potential applications of 2-(1H-Pyrazol-1-yl)pyridine-3-boronic acid pinacol ester are still being explored, and there are a number of potential future directions for research. These include the development of new drug delivery systems based on 2-(1H-Pyrazol-1-yl)pyridine-3-boronic acid pinacol ester, the study of its potential toxicological effects, and the development of new synthetic methods for the production of boronic acid derivatives. In addition, further research is needed to understand the mechanism of action of 2-(1H-Pyrazol-1-yl)pyridine-3-boronic acid pinacol ester, and to explore its potential applications in the synthesis of peptides, polymers, and other macromolecules.

Synthesis Methods

2-(1H-Pyrazol-1-yl)pyridine-3-boronic acid pinacol ester can be synthesized from commercially available 1H-pyrazole-3-boronic acid and pinacol ester. The reaction is carried out in a reaction flask under an inert atmosphere, such as nitrogen, at a temperature of 70-100°C. The reaction is typically completed in 1-2 hours, and yields a product with a purity of greater than 95%.

properties

IUPAC Name

2-pyrazol-1-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BN3O2/c1-13(2)14(3,4)20-15(19-13)11-7-5-8-16-12(11)18-10-6-9-17-18/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXRKFDUUPOVSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Pyrazol-1-YL)pyridine-3-boronic acid pinacol ester

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